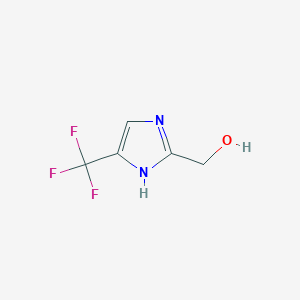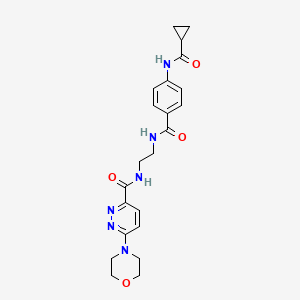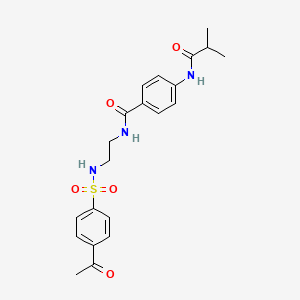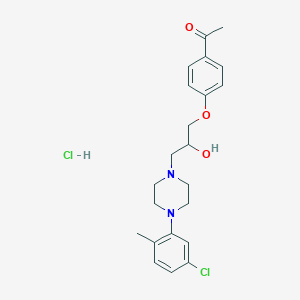
(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol, commonly known as TFMIM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMIM is a white crystalline solid that is soluble in water and organic solvents. Its chemical formula is C6H6F3N2O, and its molecular weight is 184.12 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Imidazole Derivatives
- Imidazole derivatives, such as (1-Methyl-1H-imidazol-2-yl) methanol and its derivatives, are synthesized for use as masked forms of the carbonyl group and as synthons in chemical reactions. They are prepared by treating carbonyl compounds with specific reagents and can be converted into carbonyl compounds through a series of chemical reactions (Ohta et al., 1987).
Catalysis in C-N Bond Formation
- Ruthenium(II) complexes with imidazole derivatives are effective catalysts for C-N bond formation. These complexes, particularly those with chelating ligands integrated with imidazole, are highly efficient in various reactions under solvent-free conditions, demonstrating their utility in homogeneous catalysis (Donthireddy et al., 2020).
Metal-Organic Frameworks
- Imidazole-based ligands are used in the creation of novel metal-organic frameworks (MOFs). For instance, reactions with Pb(NO3)2 in different solvents like methanol result in distinct structural and topological outcomes for the MOFs, indicating the versatility of imidazole derivatives in MOF synthesis (Fan et al., 2003).
Biomimetic Chelating Ligands
- Certain imidazole derivatives, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, are synthesized as potential precursors for biomimetic chelating ligands. These compounds have applications in biomimicry and are characterized through various spectroscopic methods (Gaynor et al., 2023).
N-Methylation of Amines
- Imidazole derivatives are used in the N-methylation of amines, a process that employs methanol as both a C1 synthon and H2 source. This showcases their role in the effective utilization of simple alcohols in organic synthesis (Sarki et al., 2021).
Ring Functionalization
- Imidazole derivatives are rapidly lithiated and then quenched with electrophiles for ring functionalization, leading to diverse imidazol-2-ylidene-boranes. This demonstrates their role in creating functionally diverse chemical entities (Solovyev et al., 2011).
Alcohol and Water Adsorption
- Imidazole frameworks, such as ZIF-8, ZIF-71, and ZIF-90, demonstrate significant alcohol and water vapor adsorption capabilities. This makes them suitable for applications in the recovery of bio-alcohols (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1,11H,2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPYMDSSNARDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)




![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)
![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)


![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)
![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)
![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2688210.png)